molecular formula C9H6BrN B8607705 4-Bromocinnamonitrile

4-Bromocinnamonitrile

Cat. No.: B8607705
M. Wt: 208.05 g/mol
InChI Key: LSLREZDNFXMUJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromocinnamonitrile, a brominated derivative of cinnamonitrile (phenylacrylonitrile), is characterized by a bromine substituent at the para position of the benzene ring and an acrylonitrile functional group.

Such structural features make this compound a candidate for use in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) or as a precursor for pharmaceuticals and agrochemicals.

Properties

Molecular Formula

C9H6BrN

Molecular Weight

208.05 g/mol

IUPAC Name

3-(4-bromophenyl)prop-2-enenitrile

InChI

InChI=1S/C9H6BrN/c10-9-5-3-8(4-6-9)2-1-7-11/h1-6H

InChI Key

LSLREZDNFXMUJH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=CC#N)Br

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 4-Bromocinnamonitrile with key brominated nitriles and substituted benzonitriles from the evidence:

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Substituents Solubility Key Applications/Notes
This compound (inferred) C₉H₆BrN 208.06 Not available 4-Br, α,β-unsaturated nitrile Likely soluble in DMSO, THF Cross-coupling reactions, drug synthesis
4-Aminobenzonitrile C₇H₆N₂ 118.14 873-74-5 4-NH₂, nitrile Limited data Intermediate in dye synthesis
4-Bromo-2-(morpholin-4-yl)benzonitrile C₁₁H₁₁BrN₂O 267.12 1260762-06-8 4-Br, 2-morpholine, nitrile Slightly soluble in chloroform, methanol Research chemical, kinase inhibitors
4-[(5-Bromo-2-hydroxybenzyl)amino]benzonitrile C₁₄H₁₁BrN₂O 303.16 62625-24-5 5-Br, 2-OH, benzylamino, nitrile Not specified Potential bioactive molecule
2-(4-Bromo-3-methylphenyl)acetonitrile C₉H₈BrN 210.07 215800-25-2 4-Br, 3-CH₃, acetonitrile Not specified Organic synthesis intermediate

Key Observations :

  • Molecular Weight: Bromine significantly increases molecular weight (e.g., 267.12 g/mol for the morpholine derivative vs. 118.14 g/mol for 4-aminobenzonitrile ).
  • Substituent Effects: Electron-withdrawing groups (Br, nitrile) enhance electrophilicity, favoring reactions like nucleophilic substitution or cycloaddition. Electron-donating groups (e.g., NH₂ in 4-aminobenzonitrile ) reduce reactivity toward electrophiles but increase solubility in polar solvents.
  • Solubility: Morpholine and hydroxyl groups (e.g., ) improve solubility in organic solvents compared to non-polar brominated analogs.

Critical Analysis of Research Trends

Recent studies emphasize brominated nitriles as versatile intermediates. For example:

  • Cross-Coupling Reactions : Bromine in this compound enables Suzuki-Miyaura couplings for biaryl synthesis .
  • Bioactivity: Hydroxyl and amino substituents (e.g., ) correlate with enhanced binding to biological targets, as seen in kinase assays.

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